molecular formula C13H26N2O B15293445 2-(Ethoxymethyl)-1,4'-bipiperidine

2-(Ethoxymethyl)-1,4'-bipiperidine

Cat. No.: B15293445
M. Wt: 226.36 g/mol
InChI Key: FGCHTTMKOQIXHV-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Ethoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.

Scientific Research Applications

2-(Ethoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines and alcohols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The ethoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective reagent in organic synthesis.

    2-Methoxyestradiol:

Uniqueness

2-(Ethoxymethyl)-1,4’-bipiperidine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

2-(ethoxymethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C13H26N2O/c1-2-16-11-13-5-3-4-10-15(13)12-6-8-14-9-7-12/h12-14H,2-11H2,1H3

InChI Key

FGCHTTMKOQIXHV-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCCN1C2CCNCC2

Origin of Product

United States

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